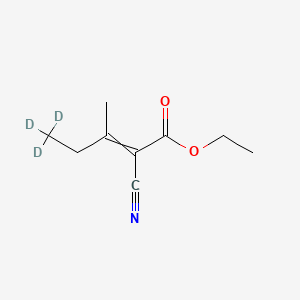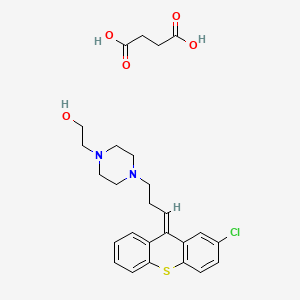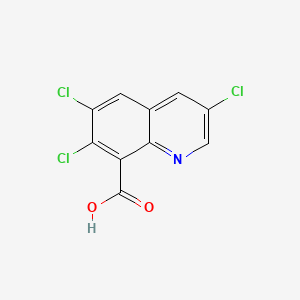
Sodium Diethyldithiocarbamate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Diethyldithiocarbamate-d10 is a stable isotope-labeled compound, often used in scientific research for its unique properties. It is a derivative of Sodium Diethyldithiocarbamate, which is known for its applications in various fields such as biochemistry, pharmacology, and industrial processes. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in tracing and analytical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium Diethyldithiocarbamate-d10 is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction can be represented as follows:
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction is typically carried out under alkaline conditions to ensure the formation of the desired dithiocarbamate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is often crystallized from water as the trihydrate form, which is then dried to obtain the anhydrous salt .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium Diethyldithiocarbamate-d10 undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound leads to the formation of disulfides, such as thiuram disulfide.
2NaS2CN(C2H5)2+I2→(S2CN(C2H5)2)2+2NaI
Substitution: The compound can undergo nucleophilic substitution reactions, where it reacts with alkyl halides to form alkylated products.
2NaS2CN(C2H5)2+CH2Cl2→CH2(S2CN(C2H5)2)2+2NaCl
Common Reagents and Conditions: Common reagents used in these reactions include iodine for oxidation and alkyl halides for substitution. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products: The major products formed from these reactions include disulfides and alkylated dithiocarbamates, which have various applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Sodium Diethyldithiocarbamate-d10 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Sodium Diethyldithiocarbamate-d10 involves its ability to chelate metal ions, particularly copper and iron. This chelation disrupts metal-dependent enzymatic processes, leading to various biological effects. For example, it inhibits superoxide dismutase by binding to the copper ion in the enzyme’s active site, thereby preventing the dismutation of superoxide radicals . Additionally, the compound can induce oxidative stress by generating reactive oxygen species, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Sodium Diethyldithiocarbamate: The non-deuterated form, widely used in similar applications.
Zinc Diethyldithiocarbamate: Another dithiocarbamate compound used as a rubber accelerator and fungicide.
Copper Diethyldithiocarbamate: Used in agriculture as a fungicide and in analytical chemistry for metal ion detection.
Uniqueness: Sodium Diethyldithiocarbamate-d10 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .
Propriétés
Numéro CAS |
1261395-23-6 |
|---|---|
Formule moléculaire |
C5H10NNaS2 |
Poids moléculaire |
181.313 |
Nom IUPAC |
sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2; |
Clé InChI |
IOEJYZSZYUROLN-MFMGRUKYSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Synonymes |
N,N-Diethyl-carbamodithioic Acid-d10 Sodium Salt; Diethyldithio-carbamic Acid-d10 Sodium Salt; Dithiocarb-d10; Dithiocarb-d10 sodium; Ditiocarb-d10 sodium; Imuthiol-d10; Kupral-d10; Soxinol ESL-d10; Thiocarb-d10; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
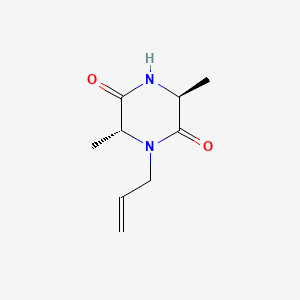
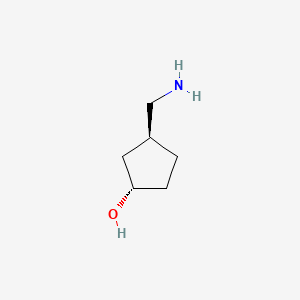
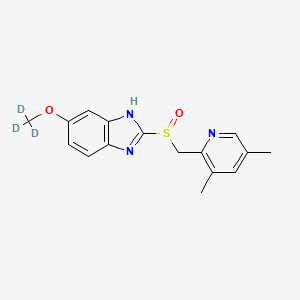

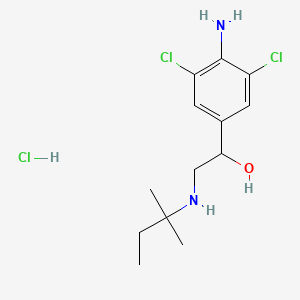
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
